
2-(5-bromo-2-furoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds involves innovative methodologies, including the imino Diels-Alder (Povarov) reaction, showcasing the versatility of creating complex molecular architectures from simpler precursors. Partly hydrogenated furan-substituted quinolines and their reactions with maleic, citraconic, and dibromomaleic anhydrides have been explored, leading to the formation of epoxyisoindoloquinolines and quinolinecarboxylic acids (Zubkov et al., 2010). This synthesis pathway demonstrates the chemical flexibility and reactivity of these compounds, offering a foundation for further chemical modifications and analysis.
Molecular Structure Analysis
The molecular structure of related compounds, such as furo[2,3-c]isoquinolines, is characterized by complex cyclic systems that are amenable to structural modifications. The structure-activity relationship (SAR) of these molecules can be extensively studied through synthetic modifications, which aids in understanding their biological and chemical properties. Structural analyses, including X-ray crystallography, have confirmed the configurations of synthesized derivatives, providing insights into their three-dimensional arrangements and potential for chemical reactivity and interactions (Okuda et al., 2010).
Chemical Reactions and Properties
Tetrahydroisoquinolines undergo various chemical reactions, including cycloadditions, oxidation, and esterification, leading to a wide range of derivatives with different chemical properties. These reactions are pivotal for the synthesis of complex molecules with potential pharmacological activities. For example, the reaction with maleic anhydride and other anhydrides can lead to the formation of new cycloadducts, which are valuable for further chemical transformations and applications (Zubkov et al., 2010).
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-13-6-5-12(18-13)14(17)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXUPQXNBNZQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)
![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)
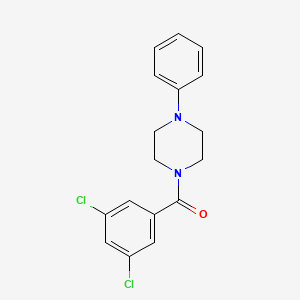
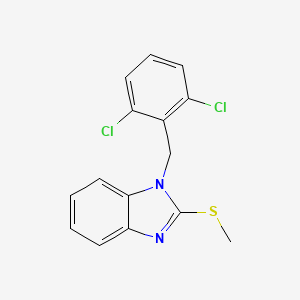


![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
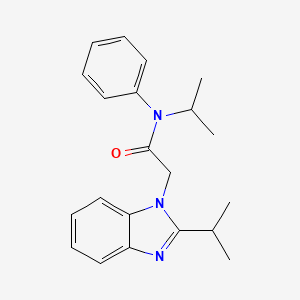
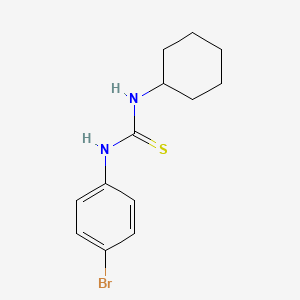
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
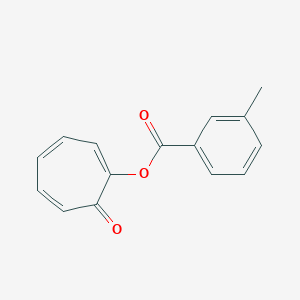
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)